molecular formula C17H14ClN2OD3 B602457 Etifoxine-d3 CAS No. 1246815-89-3

Etifoxine-d3

Katalognummer B602457
CAS-Nummer: 1246815-89-3
Molekulargewicht: 303.81
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etifoxine-d3 is a labeled analogue of Etifoxine . Etifoxine is a benzoxazine class drug primarily used as an anxiolytic . It also possesses neuroprotective, neuroplastic, and anti-inflammatory properties . These effects are thought to arise due to modulation of GABAergic neurotransmission and neurosteroid synthesis .


Synthesis Analysis

Etifoxine stimulates endogenous neurosteroid synthesis . Time-course experiments revealed that a 15-min incubation of hypothalamic explants with etifoxine was sufficient to induce a robust increase in neurosteroid synthesis . This suggests that etifoxine activates steroidogenic enzymes at a post-translational level .


Molecular Structure Analysis

The molecular formula of Etifoxine-d3 is C17H14D3ClN2O . The molecular weight is 303.80 .


Chemical Reactions Analysis

Etifoxine stimulates the biological activity of certain steroidogenic enzymes, such as 3β-HSD, P450 C17, 5α-R, and/or 3α-HSD . The increase of THP induced by etifoxine can be ascribed to either stimulation of the reduction reaction of DHP into THP, or inhibition of the oxidation reaction of THP into DHP .


Physical And Chemical Properties Analysis

Etifoxine-d3 is an off-white solid . The molecular weight is 303.80 and the molecular formula is C17H14D3ClN2O .

Wissenschaftliche Forschungsanwendungen

Depression and Anxiety Treatment

Etifoxine-d3 has been studied for its potential role in the treatment of depression and anxiety . In combination with citalopram, a common antidepressant, etifoxine-d3 has shown promising results in an animal model . The study focused on the intercellular adhesion molecule-1 (ICAM-1), SIRT1, and nitric oxide (NO), which are emerging factors in depression and anxiety . The antidepressant and sedative effects of citalopram were potentiated by ascorbic acid, vitamin D, and etifoxine-d3 alone and in combination .

Inflammation Regulation

Etifoxine-d3 may play a role in regulating inflammation. ICAM-1, a marker of inflammation, is an immunoglobulin-like transmembrane glycoprotein that is overexpressed in the endothelial lumen . The study of ICAM-1 and its relationship with depression and anxiety is emerging, and etifoxine-d3’s potential role in this area is being explored .

Anti-Aging Effects

There is potential for etifoxine-d3 to have anti-aging effects . Chronic inflammation, induced by the continuous production of TNF-α, is the fundamental cause of diseases like obesity, dyslipidaemia, diabetes, heart and brain diseases, autoimmune diseases, Alzheimer’s disease, and cancer . The aging process is also induced by chronic inflammation . Vitamin D3 and phytochemicals, in combination with etifoxine-d3, may contribute to anti-aging by working with aging-related genes .

Anxiolytic Effects

Initial clinical trials with etifoxine-d3 have provided the first evidence for a clinical anxiolytic effect of etifoxine-d3, showing comparable efficacy to the benzodiazepine lorazepam in patients suffering from adjustment disorders with anxiety .

Wirkmechanismus

Safety and Hazards

Etifoxine can continue to be used for the treatment of anxiety disorders, but it must not be used in patients who previously had severe skin reactions or severe liver problems after taking etifoxine . Severe adverse events are in general rare. Skin and subcutaneous disorders are the most frequently reported, but these generally resolve after drug cessation .

Zukünftige Richtungen

Etifoxine has been shown to limit mechanical allodynia and anxiety-like symptoms in a mouse model of streptozotocin-induced diabetic neuropathy . The company that markets Stresam will have to conduct a study to further characterize the effects of etifoxine in patients with anxiety . There is also ongoing research on the short-term effects of etifoxine on the human gut microbiome in healthy men .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Etifoxine-d3 involves the incorporation of three deuterium atoms into the Etifoxine molecule. This can be achieved through a deuterium exchange reaction using deuterated reagents.", "Starting Materials": [ "Etifoxine", "Deuterated reagents (e.g. D2O, CD3OD)" ], "Reaction": [ "Step 1: Dissolve Etifoxine in deuterated solvent (e.g. CD3OD)", "Step 2: Add deuterated reagent (e.g. D2O) to initiate deuterium exchange reaction", "Step 3: Allow reaction to proceed at appropriate temperature and time", "Step 4: Isolate and purify Etifoxine-d3 product" ] }

CAS-Nummer

1246815-89-3

Molekularformel

C17H14ClN2OD3

Molekulargewicht

303.81

Aussehen

Solid powder

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

21715-46-8 (unlabelled)

Synonyme

6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine;  2-Ethylamino-6-chloro-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazine;  Etifoxin-d3

Tag

Etifoxine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.